Oxiracetam - 62613-82-5

Oxiracetam

Catalog Number: EVT-277983
CAS Number: 62613-82-5
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxiracetam is a synthetic nootropic agent belonging to the racetam family. It is structurally similar to Piracetam, another well-known nootropic, but with a modified chemical structure that is believed to enhance its potency. Oxiracetam is primarily investigated for its potential cognitive-enhancing properties in various animal models and human studies. [, ]

Piracetam

  • Compound Description: Piracetam is a nootropic drug belonging to the racetam family. It is a cyclic derivative of gamma-aminobutyric acid (GABA) and is known for its potential cognitive-enhancing effects. Piracetam is often used as a comparator drug in studies evaluating the efficacy of other racetams, including oxiracetam. [, , , , , , , ]
  • Relevance: Piracetam is structurally similar to oxiracetam, with the main difference being the presence of a hydroxyl group at the 4-position of the pyrrolidinone ring in oxiracetam. [, , ] While both compounds exhibit nootropic activity, some studies suggest that oxiracetam might possess greater potency or a slightly different pharmacological profile. [, , , ]

Aniracetam

  • Compound Description: Aniracetam is another nootropic drug in the racetam family, known for its potential anxiolytic and memory-enhancing properties. Like oxiracetam, it is a derivative of piracetam. []

Chitosan Nanoparticle

  • Compound Description: Chitosan nanoparticles are biodegradable and biocompatible polymeric nanoparticles derived from chitosan, a natural polysaccharide. They are often employed in drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. []
  • Relevance: In the context of oxiracetam research, chitosan nanoparticles are explored as a potential carrier system for enhancing oxiracetam's solubility and absorption. [] This is particularly relevant for developing oxiracetam formulations for injection, as improving its solubility can lead to faster dissolution and potentially enhanced therapeutic efficacy. []

Mannitol

  • Compound Description: Mannitol is a sugar alcohol commonly used as a sweetener and a pharmaceutical excipient. In pharmaceutical formulations, it can act as a diluent, a tonicity agent, and a freeze-drying aid. []
  • Relevance: While not structurally related to oxiracetam, mannitol is mentioned in the research as a traditional freeze-drying agent for injectable formulations. [] The study explores the potential of chitosan nanoparticles as an alternative to mannitol in freeze-dried oxiracetam injections, aiming to improve the formulation's properties and potentially reduce any side effects associated with mannitol. []

S-(+)-Epichlorohydrin

  • Compound Description: S-(+)-Epichlorohydrin (S-(+)-ECH) is a chiral epoxide used in various chemical syntheses. It is classified as a genotoxic impurity, meaning it has the potential to damage DNA and potentially cause mutations. []
  • Relevance: Although not directly related to oxiracetam's structure or activity, S-(+)-ECH is relevant as a potential impurity in the synthesis of (S)-oxiracetam, a single enantiomer of oxiracetam. [] Detecting and controlling S-(+)-ECH levels during (S)-oxiracetam production is crucial to ensure the drug's safety and quality. []

Monosialotetrahexosylganglioside (GM1)

  • Compound Description: Monosialotetrahexosylganglioside (GM1) is a neurotrophic and neuroprotective agent. It is a type of ganglioside, a molecule found in cell membranes, particularly abundant in the nervous system. GM1 is known to promote neuronal survival, neurite outgrowth, and synaptic plasticity. []
  • Relevance: While not structurally related to oxiracetam, GM1 is investigated in combination with oxiracetam for treating craniocerebral injury. [] The rationale behind this combination therapy is to harness the neuroprotective effects of GM1 alongside the potential cognitive-enhancing properties of oxiracetam, potentially leading to improved patient outcomes. []

Omeprazole

  • Compound Description: Omeprazole is a proton pump inhibitor drug used to reduce stomach acid production. It is primarily used to treat gastrointestinal disorders like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. []
  • Relevance: Although not structurally related to oxiracetam, research explores the influence of oxiracetam on omeprazole's pharmacokinetics. [] The study found that co-administration of oxiracetam can affect the metabolism of omeprazole, potentially impacting its efficacy or requiring dosage adjustments. [] This interaction highlights the importance of considering drug interactions when administering oxiracetam with other medications.
Source and Classification

Oxiracetam is classified as a pyrrolidinone derivative and is structurally related to other racetams such as piracetam and aniracetam. It is synthesized from 4-amino-3-hydroxybutyric acid, which serves as a precursor in its production. The compound is often marketed as a dietary supplement and is available in various formulations for cognitive enhancement purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of oxiracetam can be achieved through several methods, with the most common pathways involving the reaction of 4-amino-3-hydroxybutyric acid with various acylating agents.

  1. Basic Synthesis Route:
    • 4-Amino-3-hydroxybutyric acid is reacted with an acylating agent such as bromoacetic acid under basic conditions to form oxiracetam.
    • The reaction typically requires solvents like dimethylformamide or ethanol and proceeds through an esterification mechanism.
  2. Advanced Techniques:
    • Recent patents have introduced methods that improve yield and purity by utilizing non-protonated solvents and optimizing reaction conditions to minimize byproducts .
    • For instance, one method involves the use of tert-butyl diphenylsilyl derivatives to protect functional groups during synthesis, followed by deprotection steps to yield pure oxiracetam .
Molecular Structure Analysis

Structure and Data

Oxiracetam has the chemical formula C6H10N2O2C_6H_{10}N_2O_2 and a molecular weight of approximately 142.16 g/mol. The structure features a pyrrolidinone ring with hydroxyl and amino groups that are crucial for its pharmacological activity.

  • Molecular Structure:
    • The core structure consists of a five-membered lactam ring with substituents that enhance its solubility and bioavailability.

Structural Representation

Oxiracetam C6H10N2O2\text{Oxiracetam }\text{C}_6\text{H}_{10}\text{N}_2\text{O}_2
Chemical Reactions Analysis

Reactions and Technical Details

Oxiracetam undergoes various chemical reactions that can be leveraged for its synthesis or modification:

  • Esterification: This reaction involves the formation of an ester bond between the carboxylic acid group of bromoacetic acid and the amino group of 4-amino-3-hydroxybutyric acid.
  • Deprotection Reactions: In synthetic routes that utilize protective groups, subsequent deprotection steps are critical for obtaining the final product with high purity.
Mechanism of Action

Process and Data

The mechanism of action of oxiracetam primarily involves modulation of neurotransmitter systems in the brain. It enhances cholinergic activity by increasing acetylcholine levels, which is vital for memory formation and learning processes.

  • Neurotransmitter Interaction: Oxiracetam has been shown to influence glutamate receptors, particularly the AMPA receptors, facilitating synaptic plasticity—an essential process for learning .
  • Cognitive Enhancement: Studies indicate that oxiracetam may improve cognitive function in individuals with cognitive deficits by enhancing neuronal communication.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oxiracetam typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: The melting point of oxiracetam is around 155–160 °C.
  • Stability: The compound exhibits stability under normal storage conditions but should be protected from light and moisture to maintain its efficacy.
Applications

Scientific Uses

Oxiracetam has been investigated for various applications beyond cognitive enhancement:

  • Neuroprotective Agent: Research suggests potential benefits in protecting neurons against damage from oxidative stress.
  • Treatment for Cognitive Disorders: Clinical studies have explored its use in treating conditions such as Alzheimer's disease, attention deficit hyperactivity disorder, and age-related cognitive decline.
  • Research Tool: In laboratory settings, oxiracetam serves as a valuable tool for studying memory mechanisms and neuropharmacology due to its selective action on neurotransmitter systems.
Neuropharmacological Mechanisms of Oxiracetam in Cognitive Enhancement

Modulation of Glutamatergic Neurotransmission via AMPA Receptor Potentiation

Oxiracetam enhances excitatory neurotransmission through positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-sensitive glutamate receptors. In primary cultures of cerebellar granule cells, oxiracetam at micromolar concentrations significantly amplifies AMPA-stimulated calcium influx (45Ca²⁺ influx) without affecting responses elicited by kainate or N-methyl-D-aspartate (NMDA) [8]. This potentiation is specific to AMPA receptor-mediated signal transduction and persists in the presence of voltage-sensitive calcium channel blockers, indicating direct receptor interaction rather than indirect modulation via membrane depolarization.

The compound increases the maximal efficacy of AMPA while leaving its potency unchanged. Electrophysiological studies reveal that oxiracetam prolongs the open-channel time of AMPA receptors, thereby enhancing ion flux upon agonist binding. Radioligand binding assays corroborate these functional changes, demonstrating increased maximal density (Bmax) of [³H]AMPA binding sites in synaptic membranes from the rat cerebral cortex following oxiracetam exposure [8]. This upregulation of receptor availability, combined with enhanced channel kinetics, facilitates stronger excitatory postsynaptic currents (EPSCs), which is fundamental for rapid synaptic transmission and network synchrony.

Table 1: Oxiracetam's Effects on AMPA Receptor Functionality

Experimental SystemKey FindingSignificance
Cerebellar Granule Cell Cultures↑ AMPA-stimulated 45Ca²⁺ influx; no effect on kainate/NMDA responsesSpecific AMPA receptor modulation
Synaptic Membranes (Rat Cortex)↑ Bmax of [³H]AMPA binding sitesIncreased receptor availability
Electrophysiological StudiesProlonged AMPA receptor open-channel time; enhanced EPSC decay kineticsImproved signal transduction efficiency

These actions translate into enhanced signal-to-noise ratios in neuronal networks, particularly within the hippocampus and cortex—regions indispensable for learning and memory encoding. The potentiation of AMPA receptors lowers the threshold for synaptic plasticity induction, creating a neurochemical environment conducive to cognitive processing [2] [8].

Cholinergic System Interactions: Acetylcholine Synthesis and Receptor Sensitization

Beyond glutamatergic modulation, oxiracetam robustly engages central cholinergic pathways. It enhances acetylcholine (ACh) utilization in the rat cerebral cortex and hippocampus, evidenced by accelerated ACh depletion following hemicholinium-3 (HC-3)-induced synthesis inhibition. Oxiracetam administration (100–300 mg/kg, intraperitoneal) elevates high-affinity choline uptake (HACU) rates—the rate-limiting step in ACh synthesis—by 31–40% in the hippocampus, with effects lasting over 3 hours post-administration [3] [9]. This contrasts with shorter-duration effects induced by piracetam, highlighting oxiracetam's pharmacokinetic advantages.

In decorticated rats modeling striatal cholinergic deficiency, oxiracetam (100 mg/kg) restores basal ACh release and normalizes sodium-dependent HACU (SDHACU) activity ex vivo. Crucially, it reinstates the ACh-elevating effects of oxotremorine (muscarinic agonist) and apomorphine (dopaminergic agonist), indicating sensitization of both pre- and postsynaptic cholinergic mechanisms [9]. These biochemical changes correlate with functional improvements: Oxiracetam antagonizes HC-3-induced deficits in active-avoidance acquisition, underscoring its dependence on intact cholinergic transmission for cognitive enhancement [3].

Repeated oxiracetam administration upregulates acetylcholine receptor density and enhances cholinergic neurotransmission efficiency. This is achieved through increased phosphatidylcholine biosynthesis, stabilizing neuronal membranes and optimizing receptor microenvironments. The convergence of enhanced ACh availability and receptor sensitization positions oxiracetam to amplify cholinergic tone—a critical determinant of attention and declarative memory [6] [9].

Table 2: Cholinergic Biomarkers Modulated by Oxiracetam

Cholinergic ParameterEffect of OxiracetamBrain RegionFunctional Outcome
High-Affinity Choline Uptake↑ 31–40% (persisting >3 hours)HippocampusEnhanced ACh synthesis capacity
Acetylcholine Utilization↑ Rate of depletion post-synthesis inhibitionCortex/HippocampusIncreased functional ACh turnover
Receptor-Mediated ACh IncreaseRestored response to oxotremorine/apomorphineStriatumPostsynaptic receptor sensitization
Active-Avoidance AcquisitionAntagonizes impairment by cholinergic blockadeHippocampusCognitive rescue dependent on cholinergic tone

Synaptic Plasticity and Long-Term Potentiation (LTP) Facilitation

Oxiracetam enhances long-term potentiation (LTP), a cellular correlate of learning and memory. Its effects involve both presynaptic neurotransmitter release facilitation and postsynaptic receptor trafficking. Oxiracetam modulates the Akt/mammalian target of rapamycin (mTOR) signaling pathway, a master regulator of protein synthesis-dependent synaptic plasticity. In vascular dementia (VaD) rats, oxiracetam treatment activates Akt/mTOR, thereby suppressing pro-apoptotic proteins (e.g., Bax) and autophagy markers (e.g., LC3-II, Beclin-1) while promoting antiapoptotic Bcl-2 expression [7]. This shifts the balance toward synaptic stabilization and growth.

The compound also primes LTP through corticotropin-releasing factor (CRF)-dependent mechanisms. CRF enhances neuronal excitability by reducing spike frequency accommodation and amplifying population spikes in the hippocampal CA1 region. Oxiracetam’s functional synergy with CRF involves protein kinase C (PKC) and Ca²⁺/calmodulin-dependent kinase II (CaMKII) activation—kinases indispensable for LTP induction and persistence [4]. PKC inhibition abolishes oxiracetam’s LTP-facilitating effects, confirming its reliance on this pathway.

In injured brains, oxiracetam supports restorative plasticity. Following traumatic brain injury (TBI), newly generated dentate granule cells exhibit impaired LTP at 30 days post-injury, which recovers by 60 days—a timeline paralleling cognitive recovery. Oxiracetam accelerates this restoration by enhancing the integration of adult-born neurons into hippocampal circuits, thereby compensating for LTP deficits in mature neurons [10]. This highlights its role in promoting circuit-level reorganization after neurological insult.

Role in ATP Metabolism and Cerebral Energy Homeostasis

Oxiracetam optimizes cerebral energy metabolism, particularly under hypoperfusive conditions. Chronic cerebral hypoperfusion in rats (induced by bilateral common carotid artery occlusion, 2-VO) depletes cortical ATP and disrupts the glutamine-glutamate cycle. (S)-Oxiracetam, the active enantiomer, restores ATP levels and normalizes glutathione concentrations—a critical antioxidant—in the cortex, as visualized by matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) [5]. This metabolic restoration occurs within the acute phase of hypoperfusion, preventing downstream neurodegeneration.

The compound enhances glycolytic flux during ischemia, counteracting the bioenergetic crisis caused by reduced oxygen and glucose delivery. This is achieved via activation of hexokinase and phosphofructokinase, key regulatory enzymes in glycolysis. Improved ATP availability supports ion gradient maintenance, neurotransmitter recycling, and axonal transport—processes critical for neuronal survival and function [6] [7].

Table 3: Metabolic Effects of (S)-Oxiracetam in Cerebral Hypoperfusion

Metabolic ParameterEffect of (S)-OxiracetamAnalytical MethodFunctional Correlation
Cortical ATP Levels↑ Restoration during acute hypoperfusionMALDI-MSI / LC-MS/MSImproved neuronal survival and CBF
Glutathione (GSH)↑ Antioxidant capacityMALDI-MSIReduced oxidative stress and neuroinflammation
Glutamine-Glutamate CycleNormalized metabolite ratiosLC-MS/MSRestored excitatory neurotransmission balance
Cerebral Blood Flow (CBF)↑ Perfusion in hypoperfused regionsLaser Doppler flowmetryAmeliorated white matter lesions

Furthermore, oxiracetam ameliorates blood-brain barrier (BBB) dysfunction induced by ischemic or inflammatory insults. By preserving BBB integrity, it prevents albumin extravasation and astrocytic activation, thereby reducing neuroinflammation and edema. This vascular protection complements its neurometabolic actions, collectively enhancing the cerebral microenvironment for cognitive processing [6] [7]. Improved cerebral blood flow (CBF) and oxygen delivery in hypoperfused rats treated with (S)-oxiracetam further validate its vascular benefits [5].

Properties

CAS Number

62613-82-5

Product Name

Oxiracetam

IUPAC Name

2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)

InChI Key

IHLAQQPQKRMGSS-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)CC(=O)N)O

Solubility

Soluble in DMSO

Synonyms

Oxiracetam; ISF-2522; Neuractiv; Hydroxypiracetam;

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.